![molecular formula C19H20N2O4 B2491323 2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide CAS No. 1261009-22-6](/img/structure/B2491323.png)
2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
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Description
Synthesis Analysis
The synthesis of related 3-aryl-2-cyano acrylamide derivatives involves the formation of different optical properties due to distinct stacking modes, as demonstrated by Qing‐bao Song et al. (2015) (Song et al., 2015). Similarly, the synthesis of novel copolymers of styrene with methyl and methoxy ring-substituted 2-cyano-3-phenyl 2-propenamides by G. Kharas et al. (2015) provides a framework for understanding the chemical synthesis process (Kharas et al., 2015).
Molecular Structure Analysis
Studies such as the structural investigation of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid by P. Venkatesan et al. (2016) highlight the significance of X-ray crystallography, spectroscopic methods, and quantum chemical calculations in analyzing the molecular structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
The reactivity and transformation of similar compounds are explored through various chemical reactions, such as the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids, as detailed by Kishore Thalluri et al. (2014) (Thalluri et al., 2014).
Physical Properties Analysis
The analysis of physical properties, such as luminescence and phase transitions in derivatives of 2-cyano acrylamide, offers insights into the behavior of similar compounds under various conditions, as reported by Qing‐bao Song et al. (2015) (Song et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different chemical reagents and conditions, can be inferred from studies like the Rh(III)-catalyzed direct C−H cyanation of N-methoxybenzamides, providing a pathway to introduce cyano groups into aromatic compounds, as researched by Si-wei Zhang et al. (2015) (Zhang et al., 2015).
Scientific Research Applications
Crystal Packing and Molecular Interactions
Research by Zhang et al. (2011) explores the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, highlighting the presence of rare N⋯π and O⋯π interactions, as well as hydrogen bonds. This study is significant for understanding the molecular structure and interactions of similar compounds (Zhang, Wu, & Zhang, 2011).
Mechanofluorochromic Properties
Song et al. (2015) investigated the optical properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide. They found that the distinct face-to-face stacking mode of these compounds significantly affects their luminescence properties (Song et al., 2015).
Radiosynthesis for Imaging Applications
Gao et al. (2011) focused on the radiosynthesis of new carbon-11-labeled propanamide derivatives for prostate cancer imaging. This research highlights the potential application of similar compounds in molecular imaging using PET (Positron Emission Tomography) (Gao, Wang, Miller, & Zheng, 2011).
Quantum Chemical Studies
Otuokere and Amaku (2015) conducted quantum chemical studies on a related compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide. Their work provides insights into the electronic structure and potential energy, which could be relevant for understanding the properties of 2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Otuokere & Amaku, 2015).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, demonstrating their antioxidant and anticancer activities. This suggests potential therapeutic applications of structurally similar compounds like 2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Immunomodulating Activity
Doria et al. (1991) synthesized condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which showed immunomodulating activity. This research is pertinent as it opens up possibilities for the immunological applications of similar compounds (Doria, Isetta, Ferreccio, Ferrari, Fornasiero, Tibolla, Rossi, Carlini, Motta, & Magistrelli, 1991).
properties
IUPAC Name |
2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-25-17-7-5-4-6-15(17)21-19(23)14(12-20)10-13-8-9-16(22)18(11-13)24-2/h4-9,11,14,22H,3,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRAWKSLAOOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
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